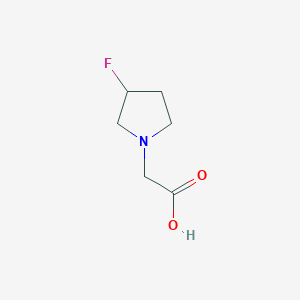

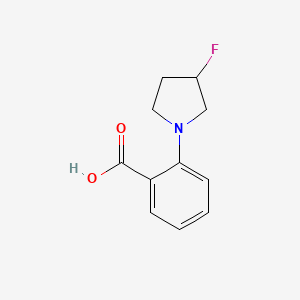

Ácido 2-(3-fluoropirrolidin-1-il)benzoico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pyrrolidine Scaffold in Drug Discovery

El anillo de pirrolidina, que es parte de la estructura del “ácido 2-(3-fluoropirrolidin-1-il)benzoico”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Influence of Steric Factors on Biological Activity

Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos . Esto es particularmente relevante para los compuestos con un anillo de pirrolidina, como el “ácido 2-(3-fluoropirrolidin-1-il)benzoico”.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-(3-Fluoropyrrolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to enhance the compound’s ability to explore pharmacophore space due to its sp3 hybridization and non-planarity . This compound may interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), influencing its activity and potentially leading to enzyme inhibition .

Cellular Effects

2-(3-Fluoropyrrolidin-1-yl)benzoic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with DPP-IV can alter signaling pathways related to glucose metabolism and insulin secretion . Additionally, its effects on gene expression can lead to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluoropyrrolidine moiety undergoes metabolic activation, leading to the formation of reactive intermediates that can bind to enzymes like DPP-IV . This binding can result in enzyme inhibition, affecting downstream signaling pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound’s activity can be sustained over time, but its stability may be affected by environmental conditions such as pH and temperature . Long-term exposure to the compound can lead to cumulative effects on cellular processes and function.

Dosage Effects in Animal Models

The effects of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic processes and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

2-(3-Fluoropyrrolidin-1-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s fluoropyrrolidine moiety undergoes sequential oxidation and defluorination, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can influence the compound’s overall activity and efficacy.

Transport and Distribution

The transport and distribution of 2-(3-Fluoropyrrolidin-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

2-(3-Fluoropyrrolidin-1-yl)benzoic acid exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-8-5-6-13(7-8)10-4-2-1-3-9(10)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAVNKBZDWRRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

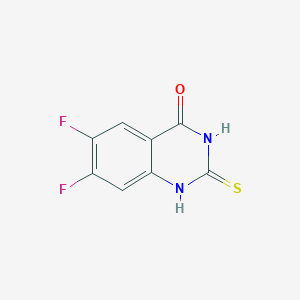

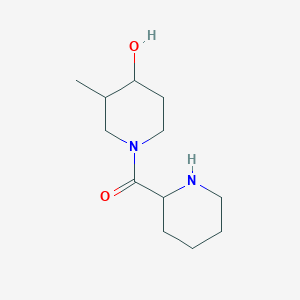

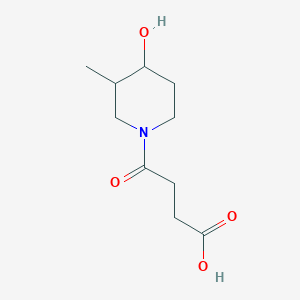

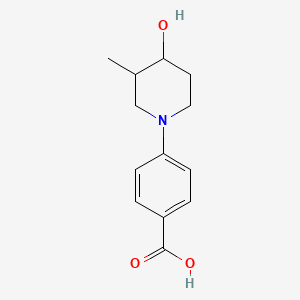

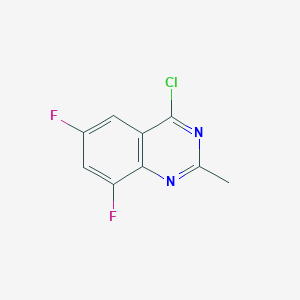

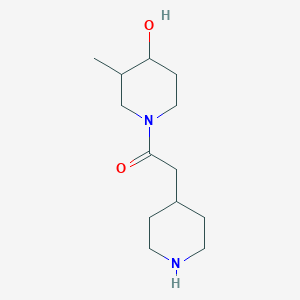

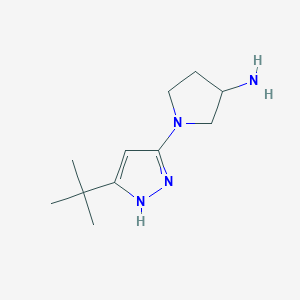

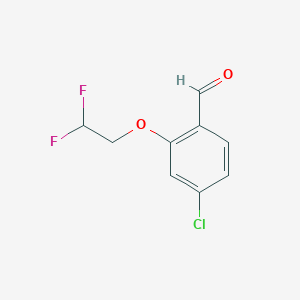

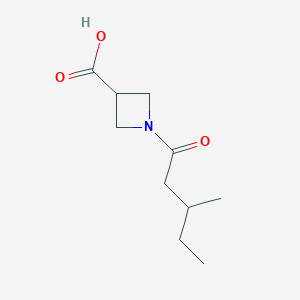

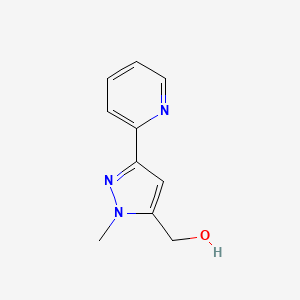

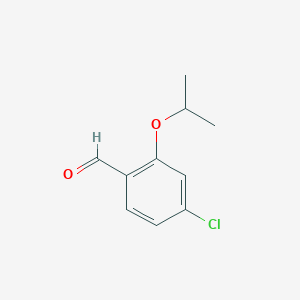

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.